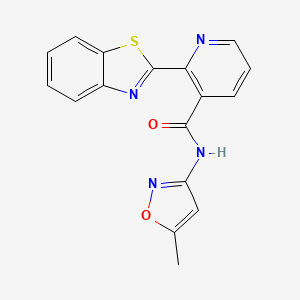

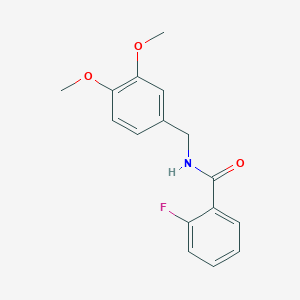

N-(3,4-dimethoxybenzyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "N-(3,4-dimethoxybenzyl)-2-fluorobenzamide" often involves complex reactions including acylation, fluorination, and the use of specific catalysts or reagents to introduce or modify functional groups. For instance, compounds with similar structures have been synthesized through the acylation reaction of aminophenols and benzoylchloride, characterized by spectroscopic methods such as ¹H NMR and ¹³C NMR (Karabulut et al., 2014).

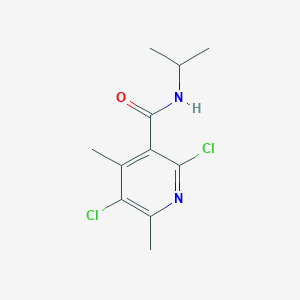

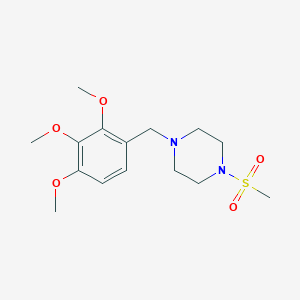

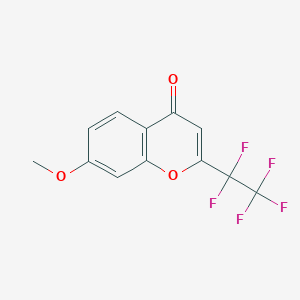

Molecular Structure Analysis

Molecular structure analysis of related compounds is conducted using techniques like X-ray diffraction and DFT calculations. These analyses help in understanding the influence of intermolecular interactions on the molecular geometry, including bond lengths, bond angles, and the rotational conformation of aromatic rings (Karabulut et al., 2014).

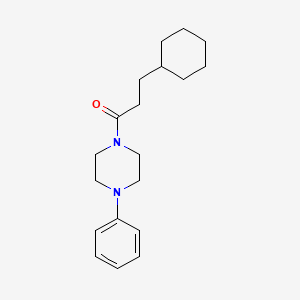

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include nucleophilic substitution, cycloaddition, and reactions under specific conditions to achieve fluorination or other modifications. These reactions are pivotal in exploring the chemical properties and potential biological activities of the compounds (Lu et al., 2022).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are often determined through experimental studies. The crystalline structure, for example, can be elucidated using single-crystal X-ray diffraction methods, providing insights into the compound's solid-state conformation and stability (Hehir & Gallagher, 2023).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under various conditions, and interactions with biological targets, are crucial for understanding the potential applications of these compounds. Studies involving related compounds focus on their binding affinities, mechanisms of action, and interactions with specific receptors or enzymes, providing a foundation for further pharmacological exploration (Shiue et al., 2000).

Mechanism of Action

Target of Action

It’s structurally related to 3,4-dimethoxyphenethylamine , which is an analogue of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound might interact with similar targets, such as dopamine receptors or monoamine oxidase.

Mode of Action

Considering its structural similarity to 3,4-dimethoxyphenethylamine , it might interact with its targets in a similar way. For instance, it could bind to dopamine receptors, mimicking the action of dopamine, or it could inhibit monoamine oxidase, an enzyme that breaks down dopamine.

Pharmacokinetics

Its degree of lipophilicity, which can influence these properties, is suggested to be high, allowing it to diffuse easily into cells .

Result of Action

properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c1-20-14-8-7-11(9-15(14)21-2)10-18-16(19)12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDOGXHYMVAYLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)

![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5781107.png)

![N~2~-cyclohexyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781114.png)

![N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5781122.png)

![5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5781127.png)

![1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5781164.png)

![N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5781173.png)